![molecular formula C21H25F3N4O2S B2727628 1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine CAS No. 2097932-80-2](/img/structure/B2727628.png)

1-[1-(Pyridine-3-sulfonyl)piperidin-4-yl]-4-[3-(trifluoromethyl)phenyl]piperazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

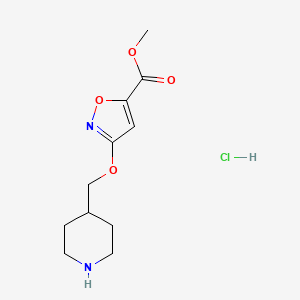

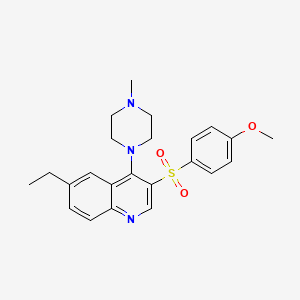

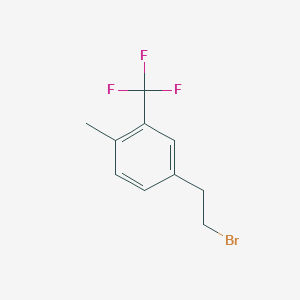

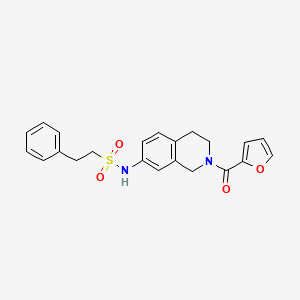

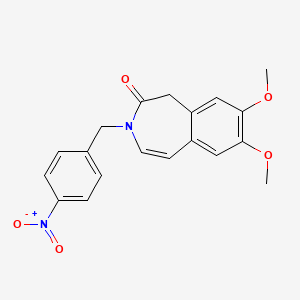

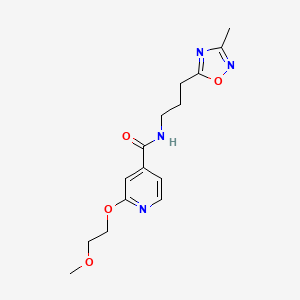

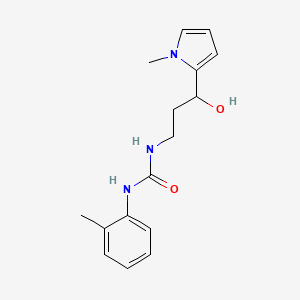

The compound contains several functional groups including a pyridine ring, a piperidine ring, a piperazine ring, a sulfonyl group, and a trifluoromethyl group. These groups are common in many pharmaceutical compounds and could potentially contribute to various biological activities .

Molecular Structure Analysis

The presence of multiple nitrogen-containing rings (pyridine, piperidine, and piperazine) in the compound could potentially allow for various interactions with biological targets. The sulfonyl group could act as an electron-withdrawing group, potentially increasing the acidity of nearby protons .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing similar functional groups are known to undergo a variety of reactions. For example, pyridine can act as a base and nucleophile, while the sulfonyl group can participate in substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups. For example, the presence of the polar sulfonyl group and the nitrogen-containing rings could increase the compound’s solubility in polar solvents .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity

A study by Ammar et al. (2004) on the synthesis of novel pyrimidine, pyrazolopyrimidine, and pyrazolotriazine derivatives, starting with 4-(piperidin-1-sulfonyl)phenyl hydrazone, revealed some compounds with notable antimicrobial activity. This highlights the utility of such derivatives in the development of new antimicrobial agents (Ammar et al., 2004).

Receptor Antagonism

Lynch et al. (2003) modified the 4-(3-phenylprop-1-yl)piperidine moiety of a trisubstituted pyrrolidine CCR5 antagonist to balance antiviral potency with pharmacokinetics, underscoring the role of such compounds in developing antiviral therapeutics (Lynch et al., 2003).

Crystal Engineering and Co-Crystals

Elacqua et al. (2013) applied crystal engineering principles to prepare organic co-crystals and salts of sulfadiazine and pyridines, demonstrating the versatility of these compounds in crystal engineering and their potential in drug formulation (Elacqua et al., 2013).

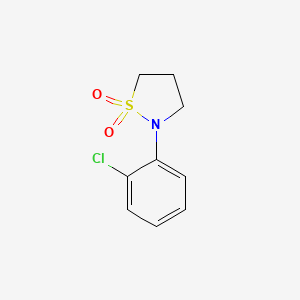

Sulfonamide as Cyclisation Terminators

Haskins and Knight (2002) explored the use of trifluoromethanesulfonic acid as a catalyst for cyclisation of homoallylic sulfonamides, demonstrating the utility of sulfonamides in synthesizing complex polycyclic systems (Haskins & Knight, 2002).

Antifungal Activity

Darandale et al. (2013) reported the first synthesis of compounds integrating 1,2,3-triazoles, piperidines, and thieno pyridine rings, revealing moderate to good antifungal activity. This opens a new avenue for the development of antifungal agents (Darandale et al., 2013).

Anticancer Activity

Szafrański and Sławiński (2015) synthesized a series of novel 4-substituted-N-(phenylcarbamoyl)-3-pyridinesulfonamides with evaluated in vitro anticancer activity, identifying compounds with activity against leukemia, colon cancer, and melanoma (Szafrański & Sławiński, 2015).

Drug Delivery Systems

Mattsson et al. (2010) explored the encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage for drug delivery, demonstrating a novel approach to increasing the solubility and bioavailability of hydrophobic drugs (Mattsson et al., 2010).

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

1-(1-pyridin-3-ylsulfonylpiperidin-4-yl)-4-[3-(trifluoromethyl)phenyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25F3N4O2S/c22-21(23,24)17-3-1-4-19(15-17)27-13-11-26(12-14-27)18-6-9-28(10-7-18)31(29,30)20-5-2-8-25-16-20/h1-5,8,15-16,18H,6-7,9-14H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRDCPDHOLYXFMS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCN(CC2)C3=CC=CC(=C3)C(F)(F)F)S(=O)(=O)C4=CN=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25F3N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

454.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(Benzo[d]oxazol-2-ylthio)propyl)-3-(pyrimidin-2-yl)urea](/img/structure/B2727547.png)

![N-[2-[[2,2-dimethylpropanoyl]amino]ethyl]-2,5-bis[2,2,2-trifluoroethoxy]benzenecarboxamide](/img/structure/B2727550.png)

![(1R,5R)-6,6-dimethyl-2-methylidenebicyclo[3.1.1]heptan-3-amine hydrochloride](/img/structure/B2727551.png)

![N-(2-(5-(4-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopropanecarboxamide](/img/structure/B2727552.png)

![4-[4-(5-Cyclopropyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine](/img/structure/B2727560.png)